molecular formula C14H10ClFO2 B6404189 4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95% CAS No. 1261928-32-8

4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6404189
CAS RN: 1261928-32-8
M. Wt: 264.68 g/mol
InChI Key: DQEWOMXBWKCFBF-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid (95%), also known as 3-chloro-4-fluorophenyl-3-methylbenzoic acid, is a small molecule that belongs to the class of aromatic compounds known as phenylacetic acids. It is a white crystalline solid with a melting point of 105-106 °C. This compound has a wide range of applications in research and industry due to its unique chemical properties. In particular, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid (95%) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in the synthesis of polymers. Additionally, it is used as a substrate in the synthesis of various organic molecules, such as peptides and nucleotides. Furthermore, it is used as a reagent in the synthesis of various organic compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95%luorophenyl)-3-methylbenzoic acid (95%) is not fully understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds. Specifically, it is believed to act as a proton donor, which facilitates the formation of covalent bonds between the reactants. Additionally, it is believed to act as an acid-base catalyst, which helps to increase the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(this compoundluorophenyl)-3-methylbenzoic acid (95%) are not well understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to have no mutagenic or carcinogenic effects. Furthermore, it has been shown to have no effect on the central nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95%luorophenyl)-3-methylbenzoic acid (95%) in lab experiments is that it is a relatively inexpensive and accessible reagent. Additionally, it is non-toxic and non-irritating to the skin and eyes. Furthermore, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very reactive, which can limit its usefulness in certain reactions. Furthermore, it is not very soluble in organic solvents, which can limit its usefulness in certain reactions.

Future Directions

There are a variety of potential future directions for research involving 4-(4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95%luorophenyl)-3-methylbenzoic acid (95%). For example, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the synthesis of various organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, further research could be conducted to develop new methods for the synthesis of this compound. Finally, further research could be conducted to explore the use of this compound as a catalyst in the synthesis of various polymers.

Synthesis Methods

The synthesis of 4-(4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid, 95%luorophenyl)-3-methylbenzoic acid (95%) can be achieved through a variety of methods. The most common method is the reaction of 4-fluoro-3-chlorobenzaldehyde with 3-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 4-5 hours. The product is then purified by recrystallization from ethanol. Other methods of synthesis include the reaction of 4-fluoro-3-chlorobenzaldehyde with 3-methylbenzoic anhydride, the reaction of 4-fluoro-3-chlorobenzaldehyde with 3-methylbenzoyl chloride, and the reaction of 4-fluoro-3-chlorobenzaldehyde with 3-methylbenzoyl bromide.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-13(16)12(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEWOMXBWKCFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690529
Record name 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-32-8
Record name 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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